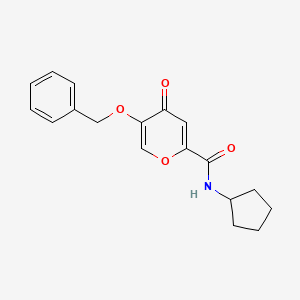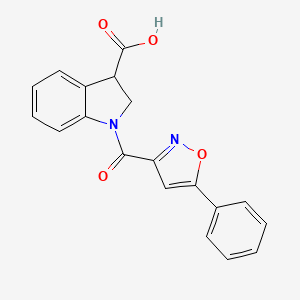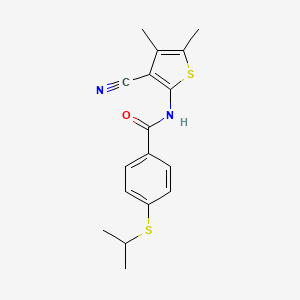![molecular formula C19H20N2O4 B2695701 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide CAS No. 2034539-37-0](/img/structure/B2695701.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzodioxole group, a cyclopropyl group, a pyridine ring, and an amide group. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The cyclopropyl group is a three-membered ring which is known for its strain and reactivity. Pyridine is a basic heterocyclic organic compound, similar to benzene and nitrogen, but it has one methine group (=CH−) replaced by a nitrogen atom. The amide group (-CONH2) is a type of functional group that consists of a carbonyl group linked to a nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzodioxole and pyridine rings, followed by the introduction of the cyclopropyl group and the amide group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase its solubility in water, while the aromatic rings might increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
Hybrid Anticonvulsants Synthesis
The design and synthesis of new hybrid anticonvulsants derived from various propanamide derivatives highlight the interest in creating compounds with potential antiepileptic properties. For example, a study on N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds aimed to merge chemical fragments of known antiepileptic drugs, demonstrating a methodological approach to synthesizing compounds with desired biological activities (Kamiński et al., 2015).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel compounds with antimicrobial and anti-inflammatory properties showcases the ongoing research into new therapeutic agents. A study involving the preparation of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives emphasizes the exploration of chemical diversity for developing potential treatments (Kendre et al., 2015).
Nonlinear Optical Materials
Research into materials with nonlinear optical properties for potential applications in photonic devices is another area of interest. The synthesis and evaluation of compounds for their nonlinear optical behavior, such as novel T-type polyurethanes, indicate the interdisciplinary applications of synthesized compounds spanning from medicinal chemistry to materials science (Lee et al., 2005).
Antiproliferative Agents
The development of compounds with antiproliferative activity against cancer cell lines involves the synthesis and screening of molecules with potential therapeutic effects. A study on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides as a scaffold for antimicrotubule agents highlights the process of identifying compounds with significant anticancer activities (Stefely et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(25-16-4-5-17-18(7-16)24-11-23-17)19(22)21-9-13-6-15(10-20-8-13)14-2-3-14/h4-8,10,12,14H,2-3,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWQBBRFHZSWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2CC2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2695619.png)

![2-(3-Bromo-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2695621.png)

![2-[cyano(phenyl)amino]-N-[1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B2695624.png)

![2-[2-[(4-formyl-2-methoxyphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B2695631.png)

![1-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one](/img/structure/B2695635.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2695636.png)
![Tert-butyl 8-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2695637.png)
![3-(2-chlorophenyl)-5-[(E)-2-[4-(trifluoromethyl)anilino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2695640.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2695641.png)
